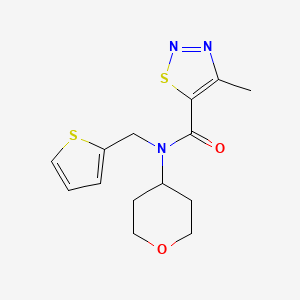

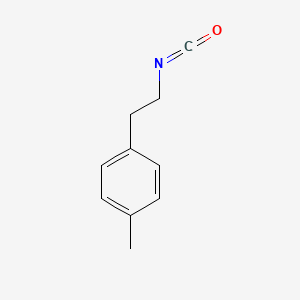

![molecular formula C21H23NOS B2827585 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide CAS No. 2034316-78-2](/img/structure/B2827585.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide” is a complex organic compound. It is related to the class of compounds known as thiophenes . Thiophenes are a type of heterocyclic compound, which means they contain a ring structure made up of at least two different elements, in this case, carbon and sulfur .

Scientific Research Applications

Self-Assembly and Electrical Conductivity

The compound is used in the fabrication of supramolecular soft materials for organic electronics and bioelectronics . The molecular structure of the conjugate was rationally designed to favor π-π stacking between BTBT cores and π-delocalization within the self-assembled architectures . Hydrogels with fibrillar structure were obtained upon self-assembly .

Organic Field-Effect Transistors (OFET) Devices

The compound is a champion molecule for high-mobility OFET devices . It has been utilized extensively in the literature due to its advantageous features .

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

The compound has also been utilized in DSSCs and OPVs as an alternative to fullerene (non-fullerene acceptor) . This is due to its biocompatibility and ability to undergo self-assembly .

Aggregation-Induced Emission (AIE) and Mechanofluorochromic (MFC) Behaviour

The compound has been reported to show AIE and MFC behaviour for the first time . The donor–π–acceptor–π–donor-integrated BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .

Halochromic (Protonation) Effect

BTBT-NMe was found to possess great interaction, resulting in the halochromic (protonation) effect . The theoretical calculation of the electronic distribution and energy investigation were consistent with the experimental outcomes .

Potential for Further Investigation

The results indicate the potential of the mechanical stimuli and aggregation response of the studied compounds for further investigation .

properties

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NOS/c1-3-18(16-9-5-4-6-10-16)21(23)22-15(2)13-17-14-24-20-12-8-7-11-19(17)20/h4-12,14-15,18H,3,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVCVSWYDAEEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(C)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one](/img/structure/B2827507.png)

![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)

![2-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2827519.png)

![3-[(3-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2827520.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2827521.png)

![2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine](/img/structure/B2827524.png)